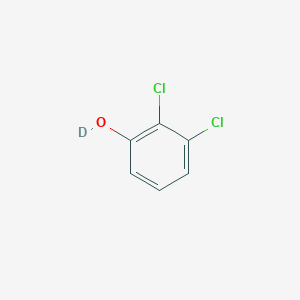

2,3-Dichlorophenol-OD

Beschreibung

Eigenschaften

Molekularformel |

C6H4Cl2O |

|---|---|

Molekulargewicht |

164.00 g/mol |

IUPAC-Name |

1,2-dichloro-3-deuteriooxybenzene |

InChI |

InChI=1S/C6H4Cl2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H/i/hD |

InChI-Schlüssel |

UMPSXRYVXUPCOS-DYCDLGHISA-N |

Isomerische SMILES |

[2H]OC1=C(C(=CC=C1)Cl)Cl |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)Cl)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Derivatization Studies of 2,3 Dichlorophenol Od

Established Synthetic Pathways for 2,3-Dichlorophenol (B42519)

The synthesis of 2,3-dichlorophenol is complicated by the directing effects of the hydroxyl group on the phenol (B47542) ring. This necessitates either non-selective synthesis followed by complex purification or more targeted, multi-step approaches to achieve the desired substitution pattern.

Direct chlorination of phenol is a common industrial method for producing various chlorophenols. However, it is not a regioselective process for the specific synthesis of 2,3-dichlorophenol. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. Consequently, when phenol is treated with chlorine, the substitution preferentially occurs at the positions ortho (2- and 6-) and para (4-) to the hydroxyl group.

This lack of regioselectivity results in a complex mixture of chlorinated phenols, with 2,4-dichlorophenol (B122985) and 2,6-dichlorophenol (B41786) being the major disubstituted products. The formation of 2,3-dichlorophenol is a minor pathway in this reaction. Recent advancements have explored catalysts to improve regioselectivity, such as Lewis basic selenoether catalysts that can enhance ortho-selectivity, but achieving specific 2,3-disubstitution remains a significant challenge. acs.org

| Isomer | Typical Yield | Substitution Pattern |

|---|---|---|

| 2-Chlorophenol | Major (Monosubstituted) | ortho |

| 4-Chlorophenol | Major (Monosubstituted) | para |

| 2,4-Dichlorophenol | Major (Disubstituted) | ortho, para |

| 2,6-Dichlorophenol | Major (Disubstituted) | ortho, ortho |

| 2,3-Dichlorophenol | Minor | ortho, meta |

A more regioselective and common laboratory-scale method for preparing 2,3-dichlorophenol involves the hydrolysis of a diazonium salt derived from 2,3-dichloroaniline. This multi-step pathway avoids the isomer separation issues inherent in the direct chlorination of phenol.

The process begins with the diazotization of 2,3-dichloroaniline. The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to convert it into the corresponding diazonium salt (2,3-dichlorobenzenediazonium chloride). chemicalbook.comchemguide.co.uk

The resulting diazonium salt is then carefully warmed in an aqueous solution. nptel.ac.in The diazonium group (-N₂⁺) is an excellent leaving group, and upon heating, it is replaced by a hydroxyl group from the water, evolving nitrogen gas and forming the desired 2,3-dichlorophenol. chemguide.co.ukvedantu.com This method provides a direct and predictable route to the target molecule, as the positions of the chlorine atoms are already fixed on the starting aniline (B41778).

Due to the close boiling points of dichlorophenol isomers, their separation by standard fractional distillation is challenging. google.com For instance, 2,4-dichlorophenol and 2,5-dichlorophenol (B122974) are particularly difficult to separate via this method. google.com However, fractional techniques remain a viable, if sometimes complex, method for isolating 2,3-dichlorophenol from the mixtures produced during non-selective synthesis.

Gas-liquid chromatography has been effectively used for the analytical and preparative separation of dichlorophenol isomers. rsc.orgrsc.org Specific stationary phases, such as those containing dibenzo-18-crown-6, have shown excellent resolution for all six isomers. rsc.org The separation mechanism on polysiloxane phases suggests that the phenyl content of the stationary phase plays a crucial role in achieving good separation. rsc.org

Other methods exploit differences in the chemical properties of the isomers. For example, processes involving the differential solubility of their ammonium (B1175870) salts have been developed to separate 2,4- and 2,5-dichlorophenol. google.com Another industrial approach involves reacting the mixed dichlorophenols with formaldehyde (B43269) to form a resin. The more volatile 2,4- and 2,6-isomers can then be removed by steam distillation, enriching the remaining mixture in the less volatile isomers like 2,3- and 2,5-dichlorophenol.

| Dichlorophenol Isomer | Boiling Point (°C) |

|---|---|

| 2,3-Dichlorophenol | 216 |

| 2,4-Dichlorophenol | 210 |

| 2,5-Dichlorophenol | 211-212 |

| 2,6-Dichlorophenol | 219-220 |

| 3,4-Dichlorophenol (B42033) | 253-254 |

| 3,5-Dichlorophenol | 233 |

Modern organic synthesis offers several theoretical pathways and analogous reactions that could be adapted for the synthesis of 2,3-dichlorophenol. Palladium-catalyzed C-H activation and chlorination represent a promising area. rsc.org For instance, while often focused on ortho or meta positions relative to a directing group, the development of new ligands and mediators could potentially enable the selective chlorination of a pre-substituted phenol to yield the 2,3-isomer. rsc.orgnih.gov

Another approach could involve the Sandmeyer reaction, which is closely related to the diazonium salt hydrolysis. Instead of hydrolysis, the diazonium salt of an appropriately substituted aniline (e.g., 2-amino-6-chlorophenol (B183061) or 3-amino-2-chlorophenol) could be treated with cuprous chloride to introduce the second chlorine atom.

Furthermore, enzymatic pathways exist in nature where chloroperoxidase enzymes released by soil fungi can chlorinate humic phenols, suggesting that biocatalytic routes could be theoretically explored for specific chlorophenol synthesis. nih.gov

Deuterium (B1214612) Labeling Strategies for 2,3-Dichlorophenol-OD

The synthesis of this compound involves the specific replacement of the hydrogen atom of the hydroxyl group with a deuterium atom. This is typically a straightforward isotopic exchange reaction.

The phenolic proton is acidic and readily undergoes H/D exchange with a suitable deuterium source. The most common and direct method is to dissolve the 2,3-dichlorophenol in an excess of deuterium oxide (D₂O). stackexchange.com The equilibrium of the reaction favors the incorporation of deuterium into the hydroxyl group.

To facilitate the exchange, the reaction can be gently warmed or catalyzed. The process can be accelerated by the addition of a catalytic amount of a weak acid or base. The use of deuterated acids (e.g., DCl) or bases (e.g., NaOD) can ensure that the deuterium is not diluted by protons from the catalyst. After the exchange is complete, the excess D₂O can be removed under vacuum, and the resulting this compound can be isolated. This method is highly efficient for specifically labeling the hydroxyl position without affecting the hydrogens on the aromatic ring. stackexchange.com

Isotopic Purity and Enrichment Techniques

The synthesis of this compound involves the specific replacement of the protium (B1232500) atom in the hydroxyl group (-OH) of 2,3-Dichlorophenol with a deuterium atom (-OD). This is typically achieved through a straightforward hydrogen-deuterium (H/D) exchange reaction. The most common method involves dissolving the parent compound, 2,3-Dichlorophenol, in an excess of a deuterium source, such as deuterium oxide (D₂O). The exchange is often facilitated by the addition of a catalytic amount of a deuterated acid (e.g., D₂SO₄) or base. doubtnut.comstackexchange.combrainly.in The acidic proton of the phenolic hydroxyl group readily exchanges with the deuterium from the solvent, leading to the desired isotopically labeled product. stackexchange.com

To ensure the reaction goes to completion, an excess of the deuterated solvent is used, and the mixture may be gently heated or stirred for a period. After the exchange is complete, the D₂O is removed, often by lyophilization or distillation, to isolate the this compound.

The assessment of isotopic purity and the degree of deuterium enrichment are critical steps and are primarily accomplished using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the successful incorporation of deuterium is confirmed by the disappearance or significant reduction of the signal corresponding to the acidic hydroxyl proton. The integration of this signal relative to the aromatic protons provides a quantitative measure of the exchange efficiency. rsc.org Conversely, ²H NMR (deuterium NMR) can be used to directly observe the deuterium nucleus, confirming its presence and providing information about its chemical environment. nih.govyoutube.com

Mass Spectrometry (MS): Mass spectrometry provides a direct measurement of the mass-to-charge ratio of the molecule. The successful synthesis of this compound results in a molecular weight increase of approximately one mass unit compared to the unlabeled compound. By analyzing the molecular ion cluster, the relative abundance of the deuterated species (M+1) versus the unlabeled species (M) can be determined, allowing for a precise calculation of the isotopic enrichment. nih.govrsc.org

| Technique | Observation for Isotopic Purity Assessment |

| ¹H NMR | Disappearance or attenuation of the labile -OH proton signal. |

| ²H NMR | Appearance of a signal corresponding to the -OD deuteron. |

| Mass Spec. | Shift in the molecular ion peak by +1 amu (e.g., from m/z 162/164 to 163/165 for the most abundant chlorine isotopes). |

Chemical Derivatization and Reaction Pathways of this compound

The chemical reactivity of this compound is fundamentally governed by the electronic properties of the dichlorinated aromatic ring and the phenolic hydroxyl group. The isotopic label on the hydroxyl group is not expected to alter the primary reaction pathways concerning the aromatic ring and its chlorine substituents, although minor kinetic isotope effects may be observed in reactions directly involving the hydroxyl group. The following sections detail the reactivity based on studies of the non-labeled 2,3-Dichlorophenol.

The oxidation of 2,3-Dichlorophenol has been investigated using various catalytic systems. Studies have shown that in the presence of catalysts like Co(II) and Cu(II) phthalocyanine (B1677752) complexes, 2,3-Dichlorophenol undergoes oxidation to yield specific quinone and aldehyde derivatives. The primary oxidation product identified is 2,3-dichloro-1,4-benzoquinone, with 2,3-dichlorobenzaldehyde (B127699) formed as a side product. researchgate.net The reaction demonstrates that the aromatic ring is susceptible to oxidation, leading to the cleavage of the phenol C-O bond and formation of a benzoquinone structure.

Another important oxidation pathway involves reaction with hydroxyl radicals (•OH), which are highly reactive electrophilic species. The proposed mechanism suggests that the hydroxyl radical attacks the electron-rich positions of the aromatic ring, which are ortho and para to the hydroxyl group. This leads to the formation of hydroxylated intermediates, such as 2,3-dichloroquinol. researchgate.net With prolonged reaction times and strong oxidizing conditions, the aromatic ring can be cleaved, leading to the formation of various organic acids and eventual mineralization to CO₂ and H₂O. researchgate.net

| Oxidant/Catalyst | Main Product | Side Product(s) |

| Co(II)/Cu(II) Phthalocyanines & Various Oxidants | 2,3-dichloro-1,4-benzoquinone | 2,3-dichlorobenzaldehyde |

| Hydroxyl Radicals (•OH) | 2,3-dichloroquinol (intermediate) | Further oxygenated products |

The reduction of 2,3-Dichlorophenol primarily involves the reductive dechlorination of the aromatic ring, where chlorine atoms are sequentially removed. This process can be achieved through electrochemical methods or under anaerobic microbial degradation. doubtnut.com

Electrochemical studies using a Pd/Ag/Cu electrode have shown that the electroreductive dechlorination of 2,3-Dichlorophenol can proceed through multiple pathways. The final product of the complete reduction is phenolate (B1203915) (the conjugate base of phenol). stackexchange.com The reaction proceeds via the formation of chlorophenolate intermediates. The position of the chlorine atom on the benzene (B151609) ring influences the dechlorination sequence. stackexchange.com

The identified pathways are:

Pathway 1: Initial cleavage of the C₃-Cl bond to form 2-chlorophenolate, which is then further reduced to phenolate. stackexchange.com

Pathway 2: Initial cleavage of the C₂-Cl bond to form 3-chlorophenolate, followed by reduction to phenolate. stackexchange.com

Pathway 3: Direct cleavage of both the C₂-Cl and C₃-Cl bonds to form phenolate. stackexchange.com

Studies of anaerobic degradation have observed that the chlorine atom at the 2-position (ortho to the hydroxyl group) is often preferentially removed. doubtnut.com

| Reduction Method | Intermediate Product(s) | Final Product |

| Electroreductive Dechlorination | 2-chlorophenolate, 3-chlorophenolate | Phenolate |

| Anaerobic Microbial Degradation | 3-chlorophenol | Phenol |

The chlorine atoms on the this compound ring exhibit low reactivity towards traditional nucleophilic aromatic substitution (SₙAr) reactions. For a classical SₙAr mechanism to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the chlorine atom). wiley.com 2,3-Dichlorophenol lacks such activating groups, making the direct displacement of its chlorine atoms by nucleophiles difficult under standard conditions.

Substitution can be forced under harsh conditions, such as high temperatures or the use of very strong bases like potassium amide. These conditions often promote an elimination-addition mechanism involving a highly reactive "benzyne" intermediate. wiley.com

Recent research has explored novel strategies to activate halophenols for nucleophilic substitution. One such method involves the one-electron oxidation of the phenol to form a phenoxyl radical intermediate. rsc.org This open-shell radical acts as a powerful, transient electron-withdrawing group, which significantly lowers the energy barrier for nucleophilic attack on the aromatic ring, enabling substitution reactions that are otherwise challenging. rsc.org This homolysis-enabled electronic activation strategy provides a pathway to displace the chlorine atoms under milder conditions than traditionally required.

In biological systems, phenols are often detoxified and eliminated through conjugation with polar molecules, most commonly glucuronic acid or sulfate. The synthesis of metabolite analogues, such as the glucuronide of this compound, is important for metabolic studies.

A general and effective method for synthesizing phenol glucuronides involves the Koenigs-Knorr reaction. This approach can be adapted for this compound. A typical synthetic scheme would involve reacting the sodium or potassium salt of this compound with a protected glucuronic acid derivative, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. The reaction is typically carried out in an aprotic solvent. The final step involves the deprotection (hydrolysis) of the acetyl and methyl ester groups under basic conditions to yield the desired 2,3-Dichlorophenyl-OD β-D-glucuronide.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dichlorophenol Od

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, Deuterium (B1214612) NMR) for Isotopic Confirmation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. For 2,3-Dichlorophenol-OD, a combination of proton (¹H), carbon-13 (¹³C), and deuterium (²H) NMR is used to confirm the molecular structure and verify the site of isotopic labeling.

The ¹H NMR spectrum of 2,3-Dichlorophenol (B42519) would show signals for three distinct aromatic protons and one hydroxyl proton. The aromatic protons would appear in the downfield region (typically 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. Their splitting patterns are dictated by spin-spin coupling with neighboring protons. The proton at C4 would likely appear as a doublet of doublets, coupling to the protons at C5 and C6. The proton at C5 would appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants), and the proton at C6 would be a doublet of doublets. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature.

In the deuterated analogue, this compound, the characteristic broad singlet corresponding to the -OH proton would be absent from the ¹H NMR spectrum, providing strong evidence of isotopic substitution.

The ¹³C NMR spectrum provides information on the carbon framework. Due to the molecule's asymmetry, six distinct signals are expected for the six aromatic carbons. The carbons directly attached to the electronegative oxygen (C1) and chlorine (C2, C3) atoms are significantly deshielded and appear at lower field (higher ppm values).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2,3-Dichlorophenol

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | H-4 | ~7.0 - 7.3 | Doublet of Doublets |

| ¹H | H-5 | ~6.8 - 7.1 | Triplet |

| ¹H | H-6 | ~7.1 - 7.4 | Doublet of Doublets |

| ¹H | O-H | Variable (e.g., 5.0 - 6.0) | Broad Singlet |

| ¹³C | C1 (-O) | ~149 | Singlet |

| ¹³C | C2 (-Cl) | ~113 | Singlet |

| ¹³C | C3 (-Cl) | ~121 | Singlet |

| ¹³C | C4 | ~129 | Singlet |

| ¹³C | C5 | ~120 | Singlet |

| ¹³C | C6 | ~125 | Singlet |

While the absence of a signal in ¹H NMR is strong evidence, Deuterium (²H) NMR provides direct confirmation of deuteration. In a ²H NMR experiment, the deuterium nucleus, which has a nuclear spin of I=1, will produce a resonance signal. For this compound, a single peak would be observed in the ²H NMR spectrum in the same chemical shift region expected for the original hydroxyl proton. The observation of this signal unequivocally confirms the presence and location of the deuterium isotope on the oxygen atom.

Ultraviolet-Visible Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of 2,3-Dichlorophenol is dominated by the benzene (B151609) ring, which acts as a chromophore. The hydroxyl (-OH) and chlorine (-Cl) substituents act as auxochromes, modifying the absorption characteristics of the benzene ring.

The absorption of UV radiation by 2,3-Dichlorophenol promotes electrons from lower-energy molecular orbitals to higher-energy ones. The primary transitions for this type of molecule are π → π* and n → π. The π → π transitions, involving the π-electron system of the aromatic ring, are typically of high intensity and are responsible for the main absorption bands. The n → π* transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen or chlorine atoms) to an antibonding π* orbital. These transitions are generally of much lower intensity.

The presence of the -OH and -Cl groups causes a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. This is due to the extension of the conjugated system by the lone pair electrons on the oxygen and chlorine atoms. Chlorophenols typically exhibit strong absorption in the UV region between 200 and 300 nm. oup.com For 2,3-Dichlorophenol, absorption maxima are expected around 220 nm and 280 nm. The deuteration of the hydroxyl group to -OD has a negligible effect on the UV-Vis spectrum, as the electronic transitions of the chromophore are not significantly influenced by the mass of the nucleus on the hydroxyl group.

Table 3: Expected Electronic Transitions for 2,3-Dichlorophenol

| Transition Type | Orbitals Involved | Expected Absorption Region (nm) |

|---|---|---|

| π → π* | Bonding π (aromatic ring) → Antibonding π* | ~200 - 280 |

| n → π* | Non-bonding (O, Cl lone pairs) → Antibonding π* | > 280 |

Absorption Maxima and Molar Absorptivity Studies

The electronic absorption spectrum of a molecule is dictated by its chromophores, which for 2,3-Dichlorophenol, includes the phenyl ring and its substituents. The chromophores in 2,3-dichlorophenol absorb ultraviolet radiation at wavelengths greater than 290 nm. nih.gov Studies conducted in a 0.1 N hydrochloric acid (HCl) solution have identified multiple absorption maxima for 2,3-Dichlorophenol. nih.gov

The primary absorption bands are attributed to π-π* transitions within the benzene ring. The observed maxima are detailed in the table below. While specific molar absorptivity values (log E) have been recorded, it is important to note that for some datasets, concentration information was not available, precluding the derivation of molar absorptivity. nih.govnist.gov

| Solvent | Absorption Maximum (λmax) | Molar Absorptivity (log E) | Reference |

|---|---|---|---|

| 0.1 N HCl | 277 nm | 3.52 | nih.gov |

| 0.1 N HCl | 280 nm | 3.30 | nih.gov |

| 0.1 N HCl | 283 nm | 3.29 | nih.gov |

Solvent Effects on Electronic Spectra

The interaction between a solute and the surrounding solvent can significantly influence the electronic absorption spectrum, a phenomenon known as solvatochromism. Changes in solvent polarity, hydrogen bonding capability, and refractive index can alter the position and intensity of absorption bands. bau.edu.lb These shifts are generally categorized as either a bathochromic shift (red shift) to a longer wavelength or a hypsochromic shift (blue shift) to a shorter wavelength.

For phenolic compounds like 2,3-Dichlorophenol, two primary types of electronic transitions are relevant: π-π* and n-π*.

π-π Transitions:* These transitions, which are typically of high intensity, are sensitive to solvent polarity. In polar solvents, the excited state (π*) is often more polar than the ground state (π) and is thus stabilized to a greater extent, leading to a bathochromic (red) shift.

n-π Transitions:* These transitions involve the non-bonding electrons on the oxygen atom. The ground state of these transitions can form hydrogen bonds with protic solvents, lowering its energy. This stabilization of the ground state relative to the excited state typically results in a hypsochromic (blue) shift as solvent polarity increases. bau.edu.lb

While specific experimental data detailing the solvent effects for 2,3-Dichlorophenol across a range of solvents is not extensively available, studies on similar chlorophenols demonstrate these principles. researchgate.netresearchgate.net The absorption spectra of chlorophenols exhibit high-intensity peaks and shifts in wavelength depending on the polarity of the solvent used. researchgate.netresearchgate.net Therefore, it is expected that the λmax of this compound would shift to longer wavelengths in polar aprotic solvents compared to nonpolar solvents due to the stabilization of the π* excited state.

Mass Spectrometry for Isotopic Profiling and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of compounds like this compound. It provides precise information on isotopic composition and fragmentation patterns.

Molecular Ion Confirmation and Isotopic Abundance Ratios

The molecular formula for 2,3-Dichlorophenol is C₆H₄Cl₂O. nist.gov The presence of two chlorine atoms is a defining feature in its mass spectrum due to the natural isotopic abundance of chlorine: ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%). This results in a characteristic pattern of peaks for the molecular ion and any chlorine-containing fragments.

For the non-deuterated 2,3-Dichlorophenol, the monoisotopic mass is 161.9639201 Da. nih.gov In a mass spectrum, the molecular ion peak (M⁺) corresponding to the molecule with two ³⁵Cl isotopes appears at m/z 162. Due to the presence of the heavier ³⁷Cl isotope, additional peaks are observed:

[M+2]⁺ Peak: Represents molecules containing one ³⁵Cl and one ³⁷Cl. This peak is expected to have a relative intensity of approximately 65% of the M⁺ peak.

[M+4]⁺ Peak: Represents molecules containing two ³⁷Cl isotopes. This peak is expected to have a relative intensity of approximately 10% of the M⁺ peak.

For the target compound, This compound , the entire isotopic cluster would be shifted up by one mass unit due to the replacement of hydrogen (≈1 Da) with deuterium (≈2 Da). Therefore, the expected molecular ion peaks would appear at m/z 163 (M⁺), 165 ([M+2]⁺), and 167 ([M+4]⁺).

The table below summarizes the expected primary isotopic profile for the molecular ion of 2,3-Dichlorophenol.

| Ion | Isotopic Composition | Expected m/z (for C₆H₄Cl₂O) | Expected m/z (for C₆H₃DCl₂O) | Calculated Relative Abundance (%) |

|---|---|---|---|---|

| [M]⁺ | ²³⁵Cl | 162 | 163 | 100 |

| [M+2]⁺ | ¹³⁵Cl, ¹³⁷Cl | 164 | 165 | ~65 |

| [M+4]⁺ | ²³⁷Cl | 166 | 167 | ~10 |

Fragmentation Pathways and Structural Information Derivation

Electron ionization (EI) mass spectrometry causes the molecular ion to fragment in a reproducible manner, providing valuable structural information. The fragmentation of dichlorophenol isomers typically involves the loss of small molecules or radicals. sciencepg.com Experimental GC-MS data for 2,3-Dichlorophenol shows significant fragment ions at m/z 126 and 63. nih.gov

A plausible fragmentation pathway for 2,3-Dichlorophenol is proposed as follows:

Molecular Ion Formation: The initial event is the formation of the molecular ion [C₆H₄Cl₂O]⁺˙ at m/z 162 (for the all-³⁵Cl isotopologue).

Loss of Hydrogen Chloride (HCl): A common fragmentation pathway for chlorinated aromatic compounds is the elimination of HCl. The loss of HCl from the molecular ion would result in a fragment ion [C₆H₃ClO]⁺˙. This corresponds to the observed peak at m/z 126 (162 - 36).

Ring Fission: The aromatic ring can undergo further fragmentation. The fragment at m/z 63 likely corresponds to the [C₅H₃]⁺ ion, formed after the loss of the chloro- and hydroxyl- groups and subsequent ring cleavage. nih.gov

For this compound, the fragmentation would be initiated from the molecular ion at m/z 163. The initial losses could involve either DCl or HCl, potentially providing insight into rearrangement mechanisms, although the primary fragments resulting from ring cleavage are expected to be similar.

The table below details the likely fragments observed in the mass spectrum of 2,3-Dichlorophenol.

| Observed m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 162 | [C₆H₄³⁵Cl₂O]⁺˙ | - (Molecular Ion) |

| 126 | [C₆H₃³⁵ClO]⁺˙ | HCl |

| 63 | [C₅H₃]⁺ | Multiple steps |

Computational Chemistry and Theoretical Investigations of 2,3 Dichlorophenol Od

Quantum Chemical Calculations (Density Functional Theory) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool for investigating the fundamental properties of molecules like 2,3-Dichlorophenol (B42519). By approximating the many-electron Schrödinger equation, DFT allows for the calculation of molecular geometries and electronic structures with a favorable balance of accuracy and computational cost. For chlorophenols, theoretical methods such as DFT have been employed to understand their structure, physicochemical properties, and the influence of substituents on intramolecular hydrogen bonding. researchgate.net

Geometry Optimization and Conformational Analysis

The initial step in the computational investigation of 2,3-Dichlorophenol-OD involves the optimization of its molecular geometry. This process seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 2,3-Dichlorophenol, two primary conformers are of interest, arising from the orientation of the hydroxyl group relative to the adjacent chlorine atom. These are often referred to as the cis and trans conformers.

In the cis conformer, the hydroxyl hydrogen (or deuterium) is oriented towards the chlorine atom at the 2-position, allowing for the formation of an intramolecular hydrogen bond. In the trans conformer, the hydroxyl group is oriented away from this chlorine atom. Computational studies on ortho-substituted phenols consistently show that the cis conformer is more stable due to this intramolecular hydrogen bonding. researchgate.net This interaction helps to stabilize the molecule, influencing its geometry and reactivity. The substitution of hydrogen with deuterium (B1214612) to form this compound is not expected to significantly alter the preference for the cis conformation, although slight changes in bond lengths and angles involving the deuterium atom may occur due to its greater mass.

Below is a representative data table of optimized geometrical parameters for a dichlorophenol, calculated using DFT, which illustrates the typical bond lengths and angles.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Cl (ortho) | 1.73 |

| C-Cl (meta) | 1.74 |

| C-O | 1.36 |

| O-H/O-D | 0.97 |

| ∠C-C-O | 121.0 |

| ∠C-O-H/D | 109.0 |

| Note: This table presents typical values for dichlorophenols and is intended for illustrative purposes. Actual values for this compound would require specific calculations. |

Energetic Landscape and Stability Studies

The relative stability of the different conformers of this compound can be quantified by comparing their calculated total energies. As mentioned, the cis conformer, stabilized by an intramolecular hydrogen bond, is expected to be the global minimum on the potential energy surface. The energy difference between the cis and trans conformers represents the rotational barrier for the hydroxyl group.

Analysis of Non-Linear Optical Properties and Charge Delocalization

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods can predict the NLO properties of molecules, such as the polarizability (α) and the first hyperpolarizability (β), which are measures of the molecular response to an external electric field. Molecules with significant charge delocalization and an asymmetric distribution of electron density often exhibit larger NLO responses.

Frontier Molecular Orbital Theory (HOMO-LUMO Analysis) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. wuxibiology.com A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom, reflecting the electron-donating character of these moieties. The LUMO, on the other hand, is likely to have significant contributions from the aromatic ring and the chlorine atoms, indicating potential sites for nucleophilic attack. The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, which further quantify the molecule's reactivity.

The following table provides an illustrative example of HOMO-LUMO energies and the energy gap for a substituted phenol, as these values are central to understanding its reactivity.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Note: These are representative values. The actual HOMO and LUMO energies for this compound would need to be determined through specific quantum chemical calculations. |

Reaction Mechanism Elucidation Through Theoretical Modeling

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, allowing for the study of reaction pathways and the characterization of transient species like transition states.

Transition State Characterization and Reaction Pathways

For 2,3-Dichlorophenol, a reaction of significant environmental and chemical interest is its dechlorination. Theoretical modeling, particularly using DFT, has been applied to understand the electroreductive dechlorination of 2,3-Dichlorophenol. electrochemsci.org These studies can map out the potential energy surface of the reaction, identifying the minimum energy pathway from reactants to products.

A key aspect of this is the characterization of the transition state, which is a first-order saddle point on the potential energy surface. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined, providing crucial information about the reaction kinetics. For the dechlorination of 2,3-Dichlorophenol, computational studies can help to determine which of the two chlorine atoms is preferentially removed and what the mechanism of this removal is. For instance, in the electroreductive dechlorination on a Pd/Ag/Cu electrode, it has been suggested that the C-Cl bond is broken by the reaction of adsorbed 2,3-dichlorophenolate with adsorbed hydrogen. electrochemsci.org The main intermediate was identified as 2-chlorophenolate, indicating the preferential removal of the chlorine at the 3-position. electrochemsci.org

The substitution of the hydroxyl proton with deuterium in this compound would be particularly relevant in reactions where the O-D bond is broken. The kinetic isotope effect, arising from the difference in zero-point vibrational energies of the O-H and O-D bonds, can be calculated to provide deeper insight into the reaction mechanism and to validate theoretical models against experimental data.

Simulation of Deuterium Isotope Effects

Theoretical simulations are a powerful tool for investigating the effects of isotopic substitution on the molecular properties of compounds like this compound. The primary method for these investigations is computational quantum chemistry, particularly Density Functional Theory (DFT), which can predict molecular geometries and vibrational frequencies with a high degree of accuracy. nih.gov The simulation of deuterium isotope effects focuses on comparing the calculated properties of the standard isotopologue, 2,3-Dichlorophenol, with its deuterated counterpart, this compound, where the hydrogen atom of the hydroxyl group is replaced by a deuterium atom.

The most significant and predictable consequence of this substitution is the alteration of vibrational frequencies. uni-muenchen.de Due to the greater mass of the deuterium atom compared to protium (B1232500), the vibrational modes involving this atom are shifted to lower frequencies. libretexts.org This effect is most pronounced for the O-H stretching vibration. The relationship between vibrational frequency (ν), the force constant of the bond (k), and the reduced mass (μ) of the atoms involved is described by the harmonic oscillator model:

ν = (1/2π) * √(k/μ)

Since the electronic structure and therefore the bond force constant (k) remain virtually unchanged upon isotopic substitution, the change in frequency is almost entirely dependent on the change in reduced mass (μ). libretexts.org The reduced mass of the O-D bond is approximately twice that of the O-H bond, resulting in the O-D stretching frequency being lower than the O-H stretching frequency by a factor of approximately √2 (about 1.41). libretexts.org

Computational simulations using DFT methods, such as B3LYP in conjunction with basis sets like 6-311++G(d,p), can accurately model this phenomenon. nih.gov Researchers first calculate the optimized geometry and the harmonic vibrational frequencies for the standard 2,3-Dichlorophenol molecule. The same calculation is then performed for this compound by changing the mass of the hydroxyl hydrogen to that of deuterium. uni-muenchen.de The resulting output provides a theoretical vibrational spectrum for both molecules, allowing for a direct comparison.

The primary research finding from such simulations is the predicted frequency shift for specific vibrational modes. This data is crucial for interpreting experimental infrared (IR) and Raman spectra, helping to assign specific absorption bands to their corresponding molecular vibrations. For instance, the O-H stretching mode in phenols typically appears in the 3584-3700 cm⁻¹ region. Upon deuteration, simulations would predict the corresponding O-D stretching mode at a significantly lower wavenumber.

While specific computational data for this compound is not widely published, the principles can be illustrated using data from closely related compounds, such as o-Chlorophenol. The experimentally observed O-H stretching frequency for o-Chlorophenol is approximately 3621 cm⁻¹. A simulation of its deuterated analogue would be expected to yield the results shown in the following table.

| Vibrational Mode | Isotopologue | Typical Calculated Frequency (cm⁻¹) | Isotopic Ratio (νOH / νOD) |

|---|---|---|---|

| Hydroxyl Stretch | 2-Chlorophenol (-OH) | ~3621 | ~1.37 |

| 2-Chlorophenol-OD (-OD) | ~2643 |

This table illustrates the expected theoretical frequency shift for the hydroxyl stretching vibration in a representative chlorophenol upon deuteration, based on established principles of isotope effects. libretexts.org

Beyond the fundamental stretching mode, simulations also reveal isotopic effects on other, more complex vibrational modes, such as in-plane and out-of-plane bending vibrations, although the frequency shifts are typically less pronounced. These computational findings provide a detailed, atom-level understanding of how isotopic substitution influences molecular dynamics.

Mechanistic Studies and Kinetic Isotope Effects of 2,3 Dichlorophenol Od

Primary and Secondary Kinetic Isotope Effects in Reaction Pathways

Kinetic isotope effects are categorized as either primary or secondary. A primary kinetic isotope effect is observed when the isotopically substituted bond is broken or formed in the rate-determining step of the reaction. libretexts.orgslideshare.net For reactions involving the cleavage of the O–H bond in 2,3-Dichlorophenol (B42519), substituting hydrogen with deuterium (B1214612) (to form 2,3-Dichlorophenol-OD) would be expected to produce a primary KIE. Conversely, a secondary kinetic isotope effect arises when the isotopic substitution is at a position not directly involved in bond cleavage in the slowest step. libretexts.orgdifferencebetween.com These effects are typically smaller than primary KIEs. pediaa.compharmacy180.com

In the context of this compound, a reaction involving the abstraction of the phenolic hydrogen (as a proton or hydrogen atom) would exhibit a primary KIE. If the reaction instead involved substitution on the aromatic ring without disturbing the O-D bond in the rate-determining step, any observed KIE would be secondary and much smaller in magnitude. pharmacy180.com

The kinetic isotope effect is quantified as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). wikipedia.org This kH/kD ratio can be determined by running parallel reactions of 2,3-Dichlorophenol and this compound under identical conditions and measuring their respective rates. Another common method is a competition experiment, where a mixture of the two isotopologues is allowed to react, and the isotopic composition of the products and remaining reactants is analyzed over time. rsc.org

For reactions involving phenols, kH/kD ratios can vary significantly depending on the mechanism. For instance, hydrogen atom transfer (HAT) reactions from phenols often exhibit large primary KIEs. Theoretical studies on the reaction of phenol (B47542) with the hydroperoxyl radical calculated a KIE of 10.7, indicating significant O-H bond cleavage in the transition state. researchgate.net In vivo metabolic studies of various aromatic compounds have shown KIEs ranging from 1.3 to 1.75 for hydroxylation reactions. nih.gov

Below is a table of hypothetical experimental data for a representative reaction of 2,3-Dichlorophenol, such as oxidation by a free radical, illustrating typical KIE values.

| Reactant | Rate Constant (k) at 298 K (M-1s-1) | kH/kD Ratio |

|---|---|---|

| 2,3-Dichlorophenol | 3.5 x 104 | 6.25 |

| This compound | 0.56 x 104 |

The magnitude of the kH/kD ratio provides critical information about the transition state. A "normal" primary KIE (kH/kD > 1) is typically observed for reactions where the O-H/O-D bond is being broken in the rate-determining step. libretexts.org This is because the zero-point energy of the O-D bond is lower than that of the O-H bond, leading to a higher activation energy for the deuterated compound. princeton.edu

A kH/kD ratio in the range of 6-8 suggests a linear, symmetrical transition state where the hydrogen is being transferred between two atoms. pharmacy180.com A value like the 6.25 in the table above would strongly indicate that the cleavage of the phenolic O-H/O-D bond is central to the slowest step of the reaction. pharmacy180.com Smaller primary KIEs can indicate a less symmetrical transition state, which might be more reactant-like (early transition state) or product-like (late transition state). princeton.edu Secondary KIEs, typically between 1.0 and 1.5, would imply that the O-H/O-D bond is not broken in the rate-determining step. pharmacy180.com For instance, a study on O–O bond cleavage in a heme–peroxo–copper complex induced by a phenol found a kH/kD of 1.7, which was interpreted as a secondary KIE, suggesting a mechanism where the phenol remains hydrogen-bonded in the transition state rather than undergoing full proton transfer. nih.gov

Elucidation of Rate-Determining Steps and Transition States

For example, in the oxidation of phenols, several mechanisms are possible, including hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), and sequential proton-loss electron transfer (SPLET). nih.gov A large KIE would be consistent with a HAT or PCET mechanism where the O-H bond is cleaved in the RDS. In contrast, a SPLET mechanism, where the initial step is proton loss to the solvent followed by a separate electron transfer step, would likely not show a large primary KIE on the second step unless the initial deprotonation is rate-limiting.

The magnitude of the KIE also offers clues about the geometry of the transition state. As mentioned, maximal KIEs are observed for symmetrical transition states where the hydrogen is halfway between the donor and acceptor atoms. slideshare.net Deviations from this maximum can imply an "early" or "late" transition state, as predicted by the Hammond postulate. princeton.edu

Influence of Isotopic Substitution on Reaction Kinetics and Thermodynamics

The substitution of hydrogen with deuterium primarily affects the kinetics of a reaction, with a negligible effect on the electronic potential energy surface and, therefore, the reaction's thermodynamics. baranlab.org The core of the isotope effect lies in the difference in zero-point vibrational energy (ZPVE). princeton.edu

The O-D bond has a lower vibrational frequency and a lower ZPVE than the O-H bond due to the greater mass of deuterium. libretexts.org Consequently, more energy is required to reach the transition state for the cleavage of an O-D bond compared to an O-H bond. This difference in activation energy (ΔEa) leads to a slower reaction rate for the deuterated compound, as described by the Arrhenius equation.

| Bond | Typical Vibrational Frequency (cm-1) | Zero-Point Energy (kJ/mol) | Effect on Activation Energy (Ea) | Resulting Reaction Rate |

|---|---|---|---|---|

| O-H | ~3600 | ~21.5 | Baseline Ea | Faster (kH) |

| O-D | ~2600 | ~15.5 | Ea increased by ~6 kJ/mol | Slower (kD) |

Note: Values are illustrative and depend on the specific molecular environment.

This increase in activation energy for this compound directly translates to a reduced reaction rate constant (kD) compared to its non-deuterated counterpart (kH), resulting in a kH/kD ratio greater than one. libretexts.org

Deuterium Exchange and Solvent Effects on Reaction Mechanisms

The hydrogen of the hydroxyl group in 2,3-Dichlorophenol is acidic and can undergo exchange with deuterium from a deuterated solvent. stackexchange.com In the presence of a solvent like deuterium oxide (D₂O), especially when catalyzed by acid (like D₂SO₄) or base, the phenolic proton will readily exchange to form this compound. doubtnut.com This exchange is an equilibrium process. researchgate.net Studies on phenol have shown that this exchange occurs readily on the hydroxyl group and can also occur on the aromatic ring at the ortho and para positions under more forcing conditions. stackexchange.comresearchgate.net

Solvents can profoundly influence not only the reaction rate but also the operative mechanism. nih.gov For reactions of phenols, solvent properties like hydrogen-bond-accepting ability are particularly important. nih.gov When a reaction is performed in a deuterated protic solvent (e.g., CH₃OD instead of CH₃OH), a solvent isotope effect can be observed. libretexts.org This can alter the solvation of reactants and the transition state, leading to changes in the reaction rate. For example, the bromination of phenol in acetic acid is faster than the reaction of O-deuteriophenol in deuterioacetic acid, showing a solvent isotope effect with a factor of 1.8–1.9. rsc.org This indicates that the solvent is involved in the reaction mechanism, likely through proton transfer in the transition state. The balance between mechanisms like HAT and SPLET for phenol reactions is delicate and can be shifted by changing the solvent environment. nih.gov

Environmental Biogeochemical Transformations and Remediation Research of 2,3 Dichlorophenol

Microbial Degradation Pathways and Enzyme Systems

The bioremediation of 2,3-dichlorophenol (B42519) (2,3-DCP) is a critical area of research, focusing on harnessing microbial metabolic processes to detoxify this persistent environmental pollutant. Microorganisms have evolved diverse enzymatic systems to break down or transform 2,3-DCP under both aerobic and anaerobic conditions.

Aerobic Biotransformation Mechanisms: Oxygenase Enzyme Involvement and Ring Cleavage Pathways

Under aerobic conditions, the initial step in the bacterial degradation of chlorophenols typically involves hydroxylation of the aromatic ring, a reaction catalyzed by monooxygenase or dioxygenase enzymes. This hydroxylation converts the chlorophenol into a corresponding chlorocatechol, which is a key intermediate for subsequent ring cleavage. For 2,3-Dichlorophenol, this initial enzymatic attack would likely lead to the formation of dichlorinated catechols.

Following hydroxylation, the aromatic ring of the resulting chlorocatechol is cleaved by ring-cleavage dioxygenases. rsc.orgnih.gov These enzymes are broadly classified into two types: intradiol dioxygenases, which cleave the bond between the two hydroxylated carbons, and extradiol dioxygenases, which cleave the bond adjacent to one of the hydroxyl groups. rsc.orgnih.gov

In the case of chlorinated catechols, a modified ortho-cleavage pathway is commonly employed by bacteria. nih.gov For instance, in the degradation of 3-chlorocatechol (B1204754) by Rhodococcus opacus 1CP, a chlorocatechol 1,2-dioxygenase cleaves the aromatic ring to form 2-chloro-cis,cis-muconate. nih.gov This intermediate is then further metabolized, leading to the removal of the chlorine substituent and the eventual entry of the resulting compounds into central metabolic pathways like the tricarboxylic acid (TCA) cycle. frontiersin.org While the specific enzymes for 2,3-DCP degradation are a subject of ongoing research, the established pathways for other chlorophenols suggest a similar sequence of hydroxylation followed by dioxygenase-mediated ring cleavage.

Anaerobic Reductive Dechlorination Processes: Role of Reductive Dehalogenase Genes and Microbial Strains (e.g., Dehalococcoides ethenogenes)

In anoxic environments, the primary mechanism for the breakdown of 2,3-Dichlorophenol is anaerobic reductive dechlorination. This process involves the removal of chlorine atoms from the aromatic ring, with the chlorophenol serving as a terminal electron acceptor in a form of anaerobic respiration known as organohalide respiration. wikipedia.org

A key group of microorganisms capable of this process belongs to the genus Dehalococcoides. wikipedia.orgnih.gov Specifically, Dehalococcoides ethenogenes strain 195 has been shown to reductively dechlorinate 2,3-DCP. nih.govasm.org This transformation primarily involves the removal of the ortho-position chlorine atom to yield 3-monochlorophenol (3-CP). nih.govkoreascience.kr

The central enzymes in this process are reductive dehalogenases (RDases). nih.gov Research has demonstrated that when D. ethenogenes strain 195 is grown in the presence of 2,3-DCP, there is a high level of transcription of the pceA gene, which encodes a reductive dehalogenase. nih.govasm.org Proteomic analysis has confirmed the presence of the PceA protein under these conditions, strongly suggesting its role as the 2,3-DCP reductive dehalogenase. nih.gov The bifunctional nature of PceA, also involved in the dechlorination of tetrachloroethene (PCE), indicates a broad substrate specificity. nih.govasm.org Other bacterial genera, such as Desulfitobacterium, have also been implicated in the reductive dechlorination of chlorophenols and possess chlorophenol reductive dehalogenase genes (cprA). researchgate.netpjmonline.org

| Microorganism | Reductive Dehalogenase Gene | Substrate | Primary Product | Reference |

|---|---|---|---|---|

| Dehalococcoides ethenogenes strain 195 | pceA | 2,3-Dichlorophenol | 3-Monochlorophenol | nih.gov |

| Dehalococcoides ethenogenes strain 195 | pceA | Tetrachloroethene (PCE) | Trichloroethene (TCE) | nih.gov |

| Desulfitobacterium sp. | cprA | Chlorophenols | Less chlorinated phenols | researchgate.netpjmonline.org |

Comparative Studies of Degradation Rates Across Isomers

The rate of microbial degradation of dichlorophenols can vary significantly depending on the position of the chlorine atoms on the phenolic ring. In anaerobic environments, the position of the chlorine substituent influences the susceptibility of the compound to reductive dechlorination.

A comparative study on the anaerobic biodegradation of dichlorophenol isomers revealed that 2,3-DCP is reductively dechlorinated to 3-chlorophenol. koreascience.kr The same study noted that the rate of dechlorination is enhanced by the presence of a chlorine atom in the ortho position relative to the hydroxyl group. koreascience.kr In contrast, isomers lacking an ortho chlorine, such as 3,4-dichlorophenol (B42033) and 3,5-dichlorophenol, were found to be persistent over the incubation period. koreascience.kr This suggests that the enzymatic machinery of the anaerobic microbial community has a higher affinity or activity towards ortho-substituted chlorophenols.

In a different technological context, a study comparing the degradation of 2,4-DCP and 2,5-DCP using a dielectric barrier discharge plasma reactor found that 2,5-DCP showed a slightly higher removal percentage (89.05%) compared to 2,4-DCP (86.95%) after 120 minutes under alkaline conditions. ui.ac.id While not a microbial process, this highlights that isomeric structure is a key determinant of degradation efficiency across different remediation technologies.

| Dichlorophenol Isomer | Anaerobic Degradation Product | Relative Degradation Observation | Reference |

|---|---|---|---|

| 2,3-Dichlorophenol | 3-Chlorophenol | Dechlorinated | koreascience.kr |

| 2,4-Dichlorophenol (B122985) | 4-Chlorophenol | Dechlorinated | nih.gov |

| 2,5-Dichlorophenol (B122974) | 3-Chlorophenol | Dechlorinated | koreascience.kr |

| 2,6-Dichlorophenol (B41786) | 2-Chlorophenol | Dechlorinated | koreascience.kr |

| 3,4-Dichlorophenol | Persistent | Not degraded in the study period | koreascience.kr |

| 3,5-Dichlorophenol | Persistent | Not degraded in the study period | koreascience.kr |

Engineering Microbial Consortia for Enhanced Bioremediation

While single microbial strains can degrade 2,3-DCP, the efficiency and completeness of bioremediation can often be enhanced by using microbial consortia, either naturally occurring or synthetically engineered. mdpi.comfrontiersin.org Engineered consortia can overcome the limitations of single-strain applications by creating synergistic metabolic pathways, where different species carry out sequential degradation steps or provide essential nutrients for one another. researchgate.netnih.gov

Research has led to the development of stable, sediment-free anaerobic microbial consortia capable of reductively dechlorinating 2,3-DCP. pjmonline.org One such consortium, enriched from river sediment, effectively dechlorinated 2,3-DCP to 3-CP. pjmonline.org The dominant bacteria in this highly enriched consortium included members of the genera Pseudomonas, Desulfitobacterium, and Clostridium. The presence and activity of Desulfitobacterium were found to be crucial for the dechlorination activity. pjmonline.org

The principles of engineering microbial consortia for bioremediation involve either a "bottom-up" approach, where defined strains with known metabolic capabilities are combined, or a "top-down" approach, where a natural community is manipulated through environmental conditions to favor the desired degradation activity. mdpi.comresearchgate.net For 2,3-DCP, a successful consortium would likely include organohalide-respiring bacteria like Dehalococcoides or Desulfitobacterium for the initial dechlorination, coupled with other bacteria that can degrade the resulting monochlorophenol and phenol (B47542), and others that can supply essential nutrients like vitamin B12, a required cofactor for many reductive dehalogenases. pjmonline.org

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) represent a suite of chemical treatment technologies designed to degrade persistent organic pollutants through the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). nih.gov These processes are effective for the treatment of water contaminated with 2,3-Dichlorophenol.

Photocatalytic Degradation Mechanisms: Role of TiO₂, Nanotubes, Composites, and UV Illumination

Photocatalytic degradation is a prominent AOP that utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO₂), and a source of illumination, such as ultraviolet (UV) light, to generate ROS. rsc.org When TiO₂ is irradiated with UV light of sufficient energy, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair (e⁻/h⁺). rsc.org

These charge carriers initiate a series of redox reactions on the catalyst surface:

The photogenerated holes (h⁺) can react with water molecules or hydroxide (B78521) ions to produce hydroxyl radicals (•OH).

The electrons (e⁻) in the conduction band can react with dissolved oxygen to form superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other ROS, including •OH. nih.govresearchgate.net

The highly reactive •OH radicals are non-selective and can attack 2,3-DCP molecules, leading to their degradation through hydroxylation, aromatic ring cleavage, and eventual mineralization into carbon dioxide, water, and inorganic chloride ions. nih.gov Studies on the photocatalytic degradation of 2,3-DCP using TiO₂ under UV light have demonstrated the effectiveness of this process, with degradation rates being influenced by factors such as catalyst dose, pH, and the presence of other oxidants. researchgate.net

To enhance the efficiency of photocatalysis, modified TiO₂ materials such as TiO₂ nanotubes and composites have been developed. nih.govnih.gov TiO₂ nanotubes provide a larger surface area and improved charge transport properties, which can lead to more efficient generation of ROS and faster degradation rates. nih.govnih.gov Composites, such as those incorporating reduced graphene oxide (RGO) or manganese oxides (MnOx), can further improve performance by enhancing the separation of photogenerated electrons and holes, thereby reducing their recombination and increasing the quantum yield of the photocatalytic process. nih.gov The primary mechanism remains the generation of ROS, particularly •OH, which drives the degradation of the pollutant. nih.gov

| Parameter | Condition/Value | Effect on 2,3-DCP Degradation | Reference |

|---|---|---|---|

| Catalyst | TiO₂ (P-25) | Effective for photocatalytic degradation | researchgate.net |

| Illumination | UV Light | Essential for activating the TiO₂ catalyst | researchgate.net |

| Optimal pH | Acidic (pH 4) | Favorable for degradation rate | researchgate.net |

| Kinetics | Pseudo-first order | Describes the disappearance of 2,3-DCP | researchgate.net |

| Rate Constant (k) | 1.06 × 10⁻³ s⁻¹ (with H₂O₂) | Quantifies the degradation rate under specific conditions | researchgate.net |

| Key Reactive Species | Hydroxyl radical (•OH) | Primary oxidant responsible for degradation | nih.gov |

Advanced Analytical Methodologies for Detection and Quantification of 2,3 Dichlorophenol

Chromatographic Separation Techniques (HPLC, GC) for Isomer Resolution and Purity Assessment

Chromatographic techniques are fundamental in the analysis of 2,3-dichlorophenol (B42519), offering high-resolution separation from its isomers and other contaminants, which is essential for accurate purity assessment.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation of dichlorophenol isomers. oup.com A typical RP-HPLC method for 2,3-dichlorophenol involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid to ensure the analyte is in its non-ionized form. sielc.com For applications requiring mass spectrometric detection, volatile acids such as formic acid are used instead of phosphoric acid. sielc.com The unique selectivity of certain columns can be leveraged to resolve positional isomers, which is a critical aspect of purity assessment. oup.com The retention behavior of dichlorophenol isomers is influenced by the mobile phase composition, pH, temperature, and ionic strength. oup.com

A study on the retention of six dichlorophenol isomers, including 2,3-dichlorophenol, utilized a mobile phase modified with β-cyclodextrin to enhance separation. oup.com The experimental setup for such an analysis is detailed in the table below.

Table 1: HPLC System Configuration for Dichlorophenol Isomer Separation

| Component | Specification |

|---|---|

| Pump | Waters HPLC pump 501 |

| Injector | Interchim Rheodyne model 7125 with a 20-µL sample loop |

| Detector | Shimadzu SPD-10A variable wavelength UV spectrophotometer (set at 230 nm) |

| Column | Lichrocart RP18 column (125 x 4-mm i.d., 5-µm particle size) |

| Oven | Interchim (TM number 701) |

| Mobile Phase Flow Rate | 1 mL/min |

Gas chromatography (GC) is another powerful technique for the analysis of 2,3-dichlorophenol, often providing excellent resolution and sensitivity, especially when coupled with an electron capture detector (ECD) or a mass spectrometer (MS). The separation of dichlorophenol isomers can be challenging due to their similar boiling points. However, the use of capillary columns with different stationary phases can achieve the desired resolution. epa.govepa.gov For instance, a dual-column approach, with columns of different polarities, can be employed to resolve co-eluting peaks. epa.govsettek.com

Derivatization is a common strategy to improve the chromatographic properties and detection sensitivity of phenols. jcsp.org.pk Acetylation with acetic anhydride (B1165640) or derivatization with pentafluorobenzyl bromide (PFBBr) are frequently used methods. epa.govjcsp.org.pk The optimization of GC parameters such as injector temperature, oven temperature program, carrier gas flow rate, and detector settings is crucial for achieving optimal separation and sensitivity.

Table 2: Example GC Conditions for Phenol (B47542) Analysis

| Parameter | Condition |

|---|---|

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 250 °C at 10 °C/min (hold 5 min) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Detector | Mass Spectrometer (MS) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column |

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of 2,3-dichlorophenol, offering high selectivity and sensitivity.

The coupling of gas chromatography or liquid chromatography with mass spectrometry provides a robust analytical platform for the analysis of 2,3-dichlorophenol. GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds. The U.S. EPA Method 528 provides guidelines for the GC-MS analysis of phenols in water, which includes sample preparation, analysis, and data interpretation. thermofisher.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is increasingly used for the analysis of polar compounds like phenols in complex matrices. ulisboa.ptresearchgate.net Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of chlorophenols. ulisboa.ptresearchgate.net The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) enhances selectivity and sensitivity, allowing for the detection of trace levels of 2,3-dichlorophenol in environmental samples. researchgate.net

While not explicitly detailed for 2,3-dichlorophenol in the provided search results, isotopic tagging is a powerful technique for accurate quantification in mass spectrometry. This method involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte. The internal standard is added to the sample at a known concentration before sample preparation and analysis. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is used for quantification. This approach effectively corrects for matrix effects and variations in instrument response, leading to highly accurate and precise measurements.

Sample Preparation and Extraction Methodologies (SPME, HF-LPME)

Effective sample preparation is a critical step in the analysis of 2,3-dichlorophenol, as it serves to isolate the analyte from the sample matrix and pre-concentrate it to levels suitable for detection.

Solid-phase microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique. It involves the use of a coated fiber that extracts analytes from the sample matrix. The fiber is then desorbed in the injector of a gas chromatograph or in a solvent for HPLC analysis. Both direct immersion and headspace SPME can be used for the extraction of chlorophenols from water samples. researchgate.netacs.org The choice of fiber coating is crucial for selective extraction. researchgate.net

Hollow-fiber liquid-phase microextraction (HF-LPME) is a miniaturized liquid-liquid extraction technique that has been successfully applied to the determination of dichlorophenol isomers in water and urine samples. nih.govscirp.orgresearchgate.net In HF-LPME, a small volume of organic solvent is immobilized in the pores of a porous hollow fiber, which separates the aqueous sample from an acceptor phase inside the fiber. mdpi.com This technique offers high enrichment factors and excellent sample cleanup. mdpi.com A combination of HF-LPME with GC-negative chemical ionization mass spectrometry (GC-NCI-MS) has been shown to be effective for the determination of trace amounts of dichlorophenol isomers. nih.gov

Table 3: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages |

|---|---|---|

| Solid-Phase Microextraction (SPME) | Adsorption/absorption of analytes onto a coated fiber. | Solvent-free, simple, easy to automate. |

| Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) | Liquid-liquid extraction across a supported liquid membrane in a hollow fiber. mdpi.com | High enrichment factors, excellent sample cleanup, low solvent consumption. nih.govmdpi.com |

Spectrophotometric Approaches for Quantitative Analysis and Mechanistic Monitoring

Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, serves as a valuable analytical tool for the quantitative determination of 2,3-Dichlorophenol and for monitoring the kinetics of its chemical transformations. This methodology is predicated on the principle that 2,3-Dichlorophenol absorbs light at a specific wavelength, and the degree of absorbance is directly proportional to its concentration in a solution, a relationship described by the Beer-Lambert law.

Direct UV-Vis spectrophotometry offers a straightforward and rapid approach for quantification. The absorption spectrum of 2,3-Dichlorophenol exhibits a characteristic maximum absorption wavelength (λmax), which is utilized for its measurement. For instance, in aqueous solutions, 2,3-Dichlorophenol can be quantified by measuring its absorbance at a λmax of 283 nm. researchgate.net This direct measurement is particularly useful for monitoring the disappearance of the compound in various processes, such as photocatalytic degradation. researchgate.net

In studies investigating the photocatalytic degradation of 2,3-Dichlorophenol, UV-Vis spectrophotometry is a key technique for tracking the reaction progress. researchgate.net By periodically measuring the absorbance of the solution at 283 nm, the decrease in the concentration of 2,3-Dichlorophenol over time can be determined. researchgate.net This allows for the calculation of degradation efficiency and the study of reaction kinetics, often revealing pseudo-first-order kinetics for the disappearance of the parent compound. researchgate.net

To enhance the sensitivity and selectivity of the analysis, especially in complex matrices, derivatization techniques can be employed. These methods involve reacting the analyte with a specific reagent to produce a new compound with improved spectrophotometric properties, such as a higher molar absorptivity or a shift in the absorption maximum to a region with less interference. For phenolic compounds, a common derivatizing agent is 4-aminoantipyrine (B1666024), which reacts to form a colored product that can be measured in the visible range. researchgate.net While specific applications of this reagent to 2,3-Dichlorophenol are not detailed in the provided context, it represents a viable strategy for its determination.

The table below summarizes the key parameters of a spectrophotometric method used for the mechanistic monitoring of 2,3-Dichlorophenol degradation.

| Parameter | Value | Reference |

| Analytical Technique | UV-Vis Spectrophotometry | researchgate.net |

| Wavelength (λmax) | 283 nm | researchgate.net |

| Application | Monitoring photocatalytic degradation | researchgate.net |

| Kinetic Model | Pseudo-first-order | researchgate.net |

Further research into specific derivatization reactions for 2,3-Dichlorophenol could yield validated quantitative methods with detailed performance characteristics such as linearity, limit of detection (LOD), and limit of quantification (LOQ). An example of such a method developed for other chlorophenols involving derivatization with 4-aminoantipyrine is presented in the following table, illustrating the potential for developing a similar robust method for 2,3-Dichlorophenol. researchgate.net

| Parameter | Value Range | Reference |

| Linearity | 1–300 µg L⁻¹ | researchgate.net |

| Limit of Detection (LOD) | 0.15–0.22 µg L⁻¹ | researchgate.net |

| Repeatability (RSD) | 4.8–7.2% | researchgate.net |

| Extraction Recoveries | 94.80%–106.1% | researchgate.net |

Conclusion and Future Research Directions

Summary of Key Academic Findings on 2,3-Dichlorophenol (B42519) Research

Research into 2,3-Dichlorophenol (2,3-DCP), the non-deuterated analogue of 2,3-Dichlorophenol-OD, has established it as a significant compound in environmental science. As a member of the dichlorophenol isomer group, it is recognized as a metabolite of substances like 1,2-dichlorobenzene (B45396) and the pesticide lindane. Its presence in the environment is also linked to industrial activities such as the bleaching of wood pulp and incineration processes.

Key academic findings have centered on its physicochemical properties, synthesis, and environmental behavior. It is characterized as a light brown crystalline solid with limited solubility in water. stackexchange.com The synthesis of 2,3-DCP can be achieved through various methods, including the direct chlorination of phenol (B47542) and the hydrolysis of a diazonium salt derived from 2,3-dichloroaniline. The latter is often preferred for laboratory-scale synthesis due to its higher regioselectivity, which avoids the complex isomeric mixtures produced by direct chlorination.

Environmentally, 2,3-DCP is of interest due to its potential persistence and toxicity. nih.gov Studies have investigated its degradation in aqueous solutions, with findings indicating that it can be mineralized to carbon dioxide and water under certain catalytic oxidation conditions. researchgate.net The compound is also known to be a precursor in the synthesis of more complex chemicals, including certain resins when reacted with formaldehyde (B43269). These foundational studies on 2,3-DCP provide the essential backdrop for understanding the potential behavior and utility of its deuterated isotopologue, this compound.

| Property | Value |

| Molecular Formula | C₆H₄Cl₂O |

| Molar Mass | 163.00 g/mol |

| Appearance | Brown crystals |

| Melting Point | 56.8 °C |

| Acidity (pKa) | 7.44 wikipedia.org |

| LogP (log Kow) | 2.84 nih.gov |

Physicochemical Properties of 2,3-Dichlorophenol

Identification of Knowledge Gaps and Emerging Research Avenues in Deuterated Systems

Emerging research avenues for this compound lie in leveraging the unique properties of deuterium (B1214612) for mechanistic and metabolic studies. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can be exploited to investigate reaction mechanisms. nih.gov For instance, studying the degradation of this compound could help elucidate the rate-determining steps in its environmental breakdown or biological metabolism. Significant isotope effects have been observed in the formation of phenols by hepatic monoxygenases, suggesting that deuteration can be a powerful tool to understand metabolic pathways. nih.gov

Furthermore, this compound could serve as a valuable internal standard for quantitative analysis of 2,3-DCP in environmental and biological samples. The use of deuterated compounds in analytical chemistry, particularly in mass spectrometry, can significantly improve the accuracy and precision of measurements. Future research could focus on developing and validating analytical methods that utilize this compound for the sensitive detection of 2,3-DCP contamination.

Another area for investigation is the impact of deuteration on the toxicological profile of the compound. While the general toxicity of chlorophenols is known, it is unclear how the substitution of hydrogen with deuterium might alter the biological activity of 2,3-DCP. nih.gov Research in this area could provide insights into the mechanisms of chlorophenol toxicity.

Broader Implications for Environmental Chemistry and Synthetic Methodologies

The study of this compound has broader implications that extend to the fields of environmental chemistry and synthetic methodologies. In environmental chemistry, the use of deuterated compounds as tracers can provide a more detailed understanding of the fate and transport of pollutants. By introducing this compound into a controlled environmental system, researchers could track its movement and transformation, providing valuable data for environmental modeling and risk assessment. This is particularly relevant for the class of chlorophenols, which are recognized as persistent environmental pollutants. nih.gov

The development of synthetic methods for this compound also contributes to the broader field of isotopic labeling. Efficient and selective deuteration of aromatic compounds is a continuing area of interest in synthetic organic chemistry. tn-sanso.co.jpgoogle.com Research into the synthesis of this compound could lead to the development of new or improved methods for introducing deuterium into specific positions on a phenol ring. researchgate.net For example, techniques such as the High Temperature/Dilute Acid (HTDA) method or the use of polymer-supported acid catalysts could be explored and optimized for this specific compound. stackexchange.comresearchgate.net These advancements in synthetic methodology would not only be applicable to this compound but could also be adapted for the synthesis of other deuterated aromatic compounds of interest in pharmaceutical and materials science research.

Ultimately, the investigation of this compound can serve as a model for understanding the environmental behavior of other deuterated pollutants and can drive innovation in the synthesis of isotopically labeled compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.